N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide

Descripción general

Descripción

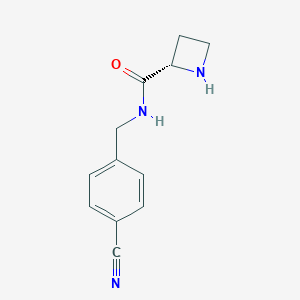

N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide is a chemical compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a cyanobenzyl group attached to the nitrogen atom of the azetidine ring, and a carboxamide group at the second position of the ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide typically involves the reaction of 4-cyanobenzylamine with 2-azetidinone under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted azetidine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mecanismo De Acción

The mechanism of action of N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

4-Cyanobenzoyl chloride: Shares the cyanobenzyl group but differs in its functional groups and reactivity.

N-(4-Cyanobenzyl)-2-azetidinone: Similar structure but lacks the carboxamide group.

4-Cyanobenzylamine: Precursor in the synthesis of N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide.

Uniqueness

This compound is unique due to its combination of the azetidine ring, cyanobenzyl group, and carboxamide functionality. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Actividad Biológica

N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a selective inhibitor of protein kinase CK2. This review aims to consolidate the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique scaffold that includes:

- An azetidine ring, which contributes to the compound's rigidity and potential for bioactivity.

- A cyanobenzyl group that enhances its interaction with biological targets.

This structural configuration is associated with various pharmacological activities, making it a candidate for further research in therapeutic applications.

The primary mechanism through which this compound exerts its biological effects is by selectively inhibiting protein kinase CK2. CK2 is implicated in numerous cellular processes, including:

- Cell proliferation

- Survival signaling pathways

Inhibition of CK2 by this compound has been shown to lead to:

- Reduced cell proliferation

- Increased apoptosis in cancer cell lines, suggesting its potential use in cancer therapy.

Biological Activity Overview

The biological activities associated with this compound include:

| Activity | Description |

|---|---|

| CK2 Inhibition | Selectively inhibits CK2 activity, impacting cancer cell growth and survival. |

| Anticancer Potential | Induces apoptosis in various cancer cell lines. |

| Enzyme Interaction Studies | Shows binding affinity with CK2, influencing downstream signaling pathways. |

| Possible Antimicrobial Activity | Explored for effects against certain pathogens. |

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits CK2 activity. For instance:

- Cell line assays indicated a significant decrease in cell viability when treated with the compound, correlating with increased rates of apoptosis.

- Molecular docking studies provided insights into the binding interactions between the compound and CK2, revealing a stable interaction that blocks the active site of the enzyme.

Future Directions

Further research is necessary to explore:

- The full pharmacokinetic profile of this compound.

- Its efficacy in vivo and potential side effects.

- The development of analogs that may enhance its bioactivity or reduce toxicity.

Propiedades

IUPAC Name |

(2S)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-7-9-1-3-10(4-2-9)8-15-12(16)11-5-6-14-11/h1-4,11,14H,5-6,8H2,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMRBHYLKJIANL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)NCC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1C(=O)NCC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473530 | |

| Record name | (2S)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353249-19-1 | |

| Record name | (2S)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.